molecular formula C22H27N3O3 B2992103 methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate CAS No. 1448062-66-5

methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2992103
CAS No.: 1448062-66-5
M. Wt: 381.476
InChI Key: HAGAIJLQIUZNDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The 1,3-di (1 H -indol-3-yl)propanes substituted by both electron-donating groups (-Me and -OMe) and electron-withdrawing groups (-F, -Cl, -Br and -CF 3) on the indole ring were investigated .


Chemical Reactions Analysis

The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products (2c, 2f, 2i, and 2l) in higher yields than the C5 substituted substrates (2b, 2e, 2h, and 2k) .


Physical and Chemical Properties Analysis

The chemical compound ‘methyl 4-(((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate’ is a versatile material used in scientific research. It offers potential applications in drug development, particularly in the field of cancer research due to its unique structural properties.

Scientific Research Applications

Synthesis and Biological Activity

A study by 郭瓊文 (2006) discusses the synthesis of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives, including related compounds with potential as novel thrombin-receptor antagonists. These compounds were screened for their ability to differentiate and proliferate HL-60 cells and exhibited antiproliferative activities against various cancer cell lines, suggesting their potential as lead compounds for further research in cancer treatment 郭瓊文 (2006).

Catalysis and Hydrolysis

D. Knight et al. (2004) explored the use of carboxylic acid functionalized cobalt(III) cyclen complexes, including derivatives of methyl ester analogs, for catalytic hydrolysis of phosphodiester bonds. This research is relevant in the development of sequence-specific hydrolytic complexes, potentially useful in biotechnology and material science D. Knight et al. (2004).

Crystal Engineering and Phase Transition

Russell D. L. Johnstone et al. (2010) reported on a compound with a high-Z' structure that, under high pressure, transforms to a lower Z' structure. This work is significant for crystal engineering, demonstrating how pressure can induce phase transitions in materials Russell D. L. Johnstone et al. (2010).

Agriculture Applications

E. Campos et al. (2015) discussed the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of Carbendazim and Tebuconazole in agricultural applications. This research highlights the potential of using nanotechnology to improve the delivery and efficacy of fungicides, reducing environmental impact and enhancing plant disease management E. Campos et al. (2015).

Synthesis of Heterocyclic Systems

R. Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of various heterocyclic systems, demonstrating the compound's versatility as a reagent in preparing pharmacologically relevant structures. This work contributes to the field of medicinal chemistry by providing new routes for the synthesis of complex molecules R. Toplak et al. (1999).

Safety and Hazards

From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Future Directions

Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .

Properties

IUPAC Name

methyl 4-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-28-22(27)16-12-10-15(11-13-16)21(26)23-14-19-18-8-4-5-9-20(18)25(24-19)17-6-2-3-7-17/h10-13,17H,2-9,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGAIJLQIUZNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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